3,6,6-Trimethyl-cyclohex-2-enol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73741-62-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
NIIOBBZRLOQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,6,6 Trimethyl Cyclohex 2 Enol
Retrosynthetic Analysis and Strategic Disconnections of the 3,6,6-Trimethyl-cyclohex-2-enol Scaffold
Retrosynthetic analysis of this compound (I) suggests several logical disconnections. A primary disconnection is the carbon-oxygen double bond of a corresponding ketone precursor, 3,6,6-trimethyl-cyclohex-2-en-1-one (II). This points to a synthesis involving the reduction of the enone. Another key disconnection can be made at the carbon-carbon double bond, suggesting an elimination reaction from a saturated cyclohexanol (B46403) derivative. Further analysis might involve breaking the cyclic structure, pointing towards cyclization reactions of an acyclic precursor. These disconnections form the basis for the various synthetic strategies discussed below.
Conventional Synthetic Routes to this compound
Approaches Involving Cyclohexenone Precursors
A predominant strategy for the synthesis of this compound involves the use of cyclohexenone precursors. Specifically, 3,6,6-trimethyl-cyclohex-2-en-1-one serves as a direct and readily available starting material. The synthesis of this key intermediate can be achieved through various methods, including intramolecular oxidative alkylation of ζ-alkenyl β-keto esters. organic-chemistry.org For instance, the palladium-catalyzed cyclization of appropriate acyclic precursors provides a direct route to the cyclohexenone ring system. organic-chemistry.org
Another significant precursor is 2,6,6-trimethyl-2-cyclohexen-1,4-dione, also known as ketoisophorone. researchgate.net This compound can be transformed into the desired cyclohexenol (B1201834) through a series of reduction steps. researchgate.net
Reduction Strategies for Carbonyl Precursors
The reduction of the carbonyl group in 3,6,6-trimethyl-cyclohex-2-en-1-one is a critical step in many synthetic routes. A variety of reducing agents can be employed for this transformation. Standard reducing agents like sodium borohydride (B1222165) can selectively reduce the ketone in the presence of the alkene.
More complex reductions starting from dione (B5365651) precursors have also been explored. For example, the two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione can yield (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a related saturated keto-alcohol. researchgate.net This process often utilizes enzymes like Old Yellow Enzyme (OYE) for the initial asymmetric reduction of the carbon-carbon double bond, followed by a reductase for the carbonyl group. researchgate.net While this specific product is not the direct unsaturated alcohol, the methodology highlights the utility of enzymatic reductions in this chemical space.
The Clemmensen reduction, typically used for the complete reduction of ketones to alkanes, is generally too harsh and not suitable for the selective reduction to an allylic alcohol. thieme-connect.de
Alternative Synthetic Pathways
Alternative pathways to this compound exist, though they are less common. One such approach could involve the functionalization of a pre-existing cyclohexene (B86901) ring. For instance, allylic oxidation of 1,5,5-trimethyl-cyclohex-1-ene could potentially introduce the hydroxyl group at the desired position, though controlling regioselectivity can be a challenge. Another conceptual approach involves the cyclization of a suitably functionalized acyclic precursor, which could be designed to form the six-membered ring with the required substitution pattern.
Asymmetric and Enantioselective Synthesis of Chiral this compound
The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer is of significant interest, particularly for applications in the synthesis of chiral natural products and pharmaceuticals.
Enantioselective Deprotonation Strategies
A powerful method for achieving enantioselective synthesis is through the deprotonation of a prochiral ketone using a chiral lithium amide base. While direct application to 3,6,6-trimethylcyclohexanone has not been extensively detailed in the provided context, the enantioselective deprotonation of related cyclohexanone (B45756) derivatives is a well-established strategy. researchgate.netorientjchem.orgthieme-connect.com This process generates a chiral enolate, which can then be trapped to form an enol derivative. Subsequent reduction of the corresponding enone would yield the chiral allylic alcohol.
For example, the kinetic deprotonation of 4-tert-butylcyclohexanone (B146137) with a chiral lithium amide, followed by trapping of the resulting enolate, has been shown to proceed with high enantioselectivity. thieme-connect.com This enolate can be converted to an enol phosphate (B84403) or a similar derivative, which can then be used in further transformations. A similar strategy could conceptually be applied to a 3,6,6-trimethylcyclohexanone precursor. The enantioselective deprotonation of cyclohexene oxide using chiral lithium amides to produce (R)-2-cyclohexen-1-ol also demonstrates the feasibility of this approach for generating chiral allylic alcohols. researchgate.netorientjchem.org
Asymmetric Hydrosilylation Approaches
Asymmetric hydrosilylation of the corresponding α,β-unsaturated ketone, 3,6,6-trimethyl-cyclohex-2-enone, represents a key catalytic method for producing this compound with high enantioselectivity. This approach typically involves the reduction of the ketone using a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a chiral catalyst, followed by hydrolysis to yield the target alcohol. orientjchem.org
Research into analogous systems, such as the reduction of 2-cyclohexen-1-one, has identified several effective catalytic systems. orientjchem.orgresearchgate.net Zinc-based catalysts, in particular, have been developed for this transformation. One notable system combines diethylzinc (B1219324) (ZnEt₂) with a chiral ligand, such as a 2,6-bis(oxazolinyl)pyridine (pybox), to create a chiral environment for the reduction. orientjchem.org The presence of the chiral ligand dictates the facial selectivity of the hydride transfer from the silane (B1218182) to the carbonyl group, resulting in an enantioenriched product. While yields can be high, the enantiomeric excess (ee) can vary depending on the specific catalyst and conditions used. orientjchem.org
| Catalyst System | Hydrosilane Source | Substrate Analogue | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| ZnEt₂ / Chiral Pybox Ligand | Polymethylhydrosiloxane (PMHS) | 2-Cyclohexen-1-one | 88% | 26% | orientjchem.org |
| Zn(carboxylate)₂ / Chiral Diamine | Polymethylhydrosiloxane (PMHS) | Various Ketones | High | Up to 88% | researchgate.net |
Enantioselective Hydroboration Techniques
Enantioselective hydroboration is a powerful and well-established method for the synthesis of chiral alcohols. orientjchem.orgresearchgate.net This technique can be applied to produce this compound either by the reduction of the corresponding ketone or through the hydroboration of a suitable diene precursor like 1,5,5-trimethyl-1,3-cyclohexadiene. The key to the method's success lies in the use of chiral borane (B79455) reagents. orientjchem.org
Diisopinocampheylborane ((Ipc)₂BH), derived from the natural product α-pinene, is a highly effective and commonly used chiral hydroborating agent. nih.gov When reacting with a prochiral olefin or ketone, the bulky and stereochemically defined structure of (Ipc)₂BH forces the reaction to proceed with high facial selectivity, leading to a product with high enantiomeric purity. nih.govscispace.com For instance, the hydroboration of 1,3-cyclohexadiene (B119728) with di-(2-isocaranyl)borane, another chiral dialkylborane, yields (R)-cyclohex-2-enol in high yield and with significant enantioselectivity. orientjchem.org This precedent demonstrates the applicability of such reagents for the asymmetric synthesis of substituted cyclohexenols like this compound. The reaction sequence involves the addition of the chiral borane across the double bond, followed by an oxidative workup (typically with hydrogen peroxide and a base) to replace the boron atom with a hydroxyl group. nih.gov
Chiral Catalysis in Asymmetric Synthesis
Beyond specific hydrosilylation and hydroboration reagents, a broader range of chiral catalysis is employed to achieve the asymmetric synthesis of this compound and related structures. These methods aim to use sub-stoichiometric amounts of a chiral molecule to generate a large quantity of enantioenriched product.
Chiral Lithium Amides: Enantioselective deprotonation of a symmetrical epoxide, such as the one derived from 3,6,6-trimethyl-cyclohexene, using a chiral lithium amide can produce the corresponding chiral allylic alcohol. orientjchem.orgresearchgate.net The chiral base selectively removes one of the two enantiotopic protons, leading to an enantioenriched product. The rigidity and defined structure of the lithium amide's backbone are crucial for achieving high enantioselectivity. researchgate.net
Transition Metal Catalysis: Modern organometallic chemistry offers sophisticated tools for asymmetric synthesis. Iridium-catalyzed allylic substitution, for example, has emerged as a powerful method for creating optically active compounds. mdpi.com These reactions can involve the allylic enolization of precursors like silyl (B83357) enol ethers of cyclohexenones, using a chiral iridium complex to control the stereochemistry of the transformation and construct chiral centers with high precision. mdpi.com
Zinc-based Catalysts: As mentioned in the hydrosilylation section, chiral zinc catalysts are effective for the enantioselective reduction of ketones. orientjchem.orgresearchgate.net These systems are often inexpensive and stable, making them suitable for larger-scale synthesis. researchgate.net
Biocatalytic and Enzymatic Transformations
Biocatalysis offers a highly specific and environmentally benign route for synthesizing chiral molecules. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional levels of stereo-, regio-, and chemoselectivity that are difficult to match with traditional chemical methods. ethz.ch
A relevant example is the two-step enzymatic asymmetric reduction of ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) to produce (4R, 6R)-actinol, a closely related doubly chiral cyclohexanone derivative. researchgate.net This process highlights the potential for enzymatic routes to this compound. researchgate.net The transformation involves two key enzymes:
Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae first reduces the carbon-carbon double bond of the enone system stereospecifically. researchgate.net
A reductase from Corynebacterium aquaticum then reduces one of the ketone carbonyls to the corresponding alcohol with high stereoselectivity. researchgate.net
Such multi-enzyme systems can be performed in a single pot, often using whole-cell biocatalysts which conveniently handle the regeneration of necessary cofactors like NAD(P)H. ethz.chresearchgate.net
| Step | Enzyme | Source Organism | Transformation | Reference |
|---|---|---|---|---|
| 1 | Old Yellow Enzyme (OYE) | Saccharomyces cerevisiae | Asymmetric reduction of C=C bond in ketoisophorone | researchgate.net |
| 2 | (6R)-levodione reductase | Corynebacterium aquaticum | Asymmetric reduction of carbonyl group | researchgate.net |
Modern Innovations in this compound Synthesis
Recent advancements in the synthesis of this compound and its precursors are increasingly guided by the principles of efficiency and sustainability. These innovations focus on the use of alternative reaction media and the adoption of green chemistry methodologies to reduce environmental impact.
Application of Non-Conventional Solvents
The choice of solvent can significantly influence reaction rates, yields, and even stereochemical outcomes. While traditional solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), or toluene (B28343) are common, research into related syntheses has demonstrated the utility of non-conventional solvents. nih.govnih.govgoogle.com
Dimethylformamide (DMF): In a one-pot Wittig reaction to synthesize a retinoid analog from a related allylic alcohol, DMF was found to give a significantly higher yield (52%) compared to methanol (13%). nih.gov
Dimethyl Sulfoxide (DMSO): The synthesis of oxime ethers from α-ionone, a related terpenoid structure, utilizes DMSO as a solvent for the alkylation step. nih.gov
These polar aprotic solvents can enhance the solubility of certain reagents and intermediates and can be crucial for the success of specific transformations.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. Several of the synthetic strategies applicable to this compound align with these goals.
Biocatalysis: The use of enzymes or whole-cell systems is a cornerstone of green chemistry. researchgate.net These reactions are performed in aqueous media at ambient temperatures, avoiding the need for harsh reagents, heavy metals, and volatile organic solvents. ethz.ch The waste products are typically biodegradable, further reducing the environmental footprint. ethz.ch
Atom Economy and Catalysis: Asymmetric catalysis, whether using transition metals or organocatalysts, improves atom economy compared to the use of stoichiometric chiral reagents. orientjchem.org By using only a small amount of a chiral catalyst, waste is significantly reduced.
Process Intensification: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, is another key green strategy. nih.gov This approach reduces the amount of solvent needed for reactions and purifications, minimizes material losses, and saves energy and time. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3,6,6-trimethyl-cyclohex-2-enone |
| Polymethylhydrosiloxane (PMHS) |
| 2-Cyclohexen-1-one |
| Diethylzinc (ZnEt₂) |
| 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-pyridine (pybox) |
| 1,5,5-trimethyl-1,3-cyclohexadiene |
| Diisopinocampheylborane ((Ipc)₂BH) |
| α-pinene |
| di-(2-isocaranyl)borane |
| (R)-cyclohex-2-enol |
| Hydrogen peroxide |
| Ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) |
| (4R, 6R)-actinol ((4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone) |
| (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione) |
| Tetrahydrofuran (THF) |
| Methanol |
| Toluene |
| Dimethylformamide (DMF) |
| Dimethyl Sulfoxide (DMSO) |
| α-ionone |
Stereochemical Considerations of 3,6,6 Trimethyl Cyclohex 2 Enol
Isomeric Forms and Chiral Centers in the 3,6,6-Trimethyl-cyclohex-2-enol Structure
The structure of this compound, with the chemical formula C9H16O, possesses a single chiral center. nih.govechemi.com A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of stereoisomerism. In this case, the carbon atom bearing the hydroxyl (-OH) group (C1) is a chiral center. The presence of this chiral center means that this compound can exist as a pair of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These are often designated as (R) and (S) forms based on the Cahn-Ingold-Prelog priority rules. The existence of these isomeric forms is a critical consideration in its synthesis and application, as different enantiomers can exhibit distinct biological activities and chemical behaviors. The presence of a single chiral center gives rise to a maximum of 2^n stereoisomers, where n is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).
It is important to distinguish this compound from its structural isomers, which have the same molecular formula but different atomic connectivity. Examples of structural isomers include 4,4,6-trimethyl-cyclohex-2-en-1-ol (B14711359) and 2,6,6-trimethyl-2-cyclohexen-1-ol. nih.govnist.gov
Stereochemical Assignment and Absolute Configuration Determination
The assignment of the absolute configuration of the chiral center in this compound is crucial for understanding its properties. This is typically achieved through a combination of synthetic methods and analytical techniques. Asymmetric synthesis methods are often employed to selectively produce one enantiomer over the other. researchgate.net For instance, the enantioselective deprotonation of a corresponding cyclohexene (B86901) oxide using chiral lithium amides can lead to the formation of a specific enantiomer of a cyclohexenol (B1201834) derivative. researchgate.net
The determination of the absolute configuration of the resulting enantiomers often relies on spectroscopic and chiroptical methods. High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers, and their absolute configurations can be determined by comparing their retention times to known standards or by using techniques such as circular dichroism (CD) spectroscopy. X-ray crystallography of a suitable crystalline derivative can also provide unambiguous proof of the absolute stereochemistry. A comprehensive approach, integrating predictive analysis with experimental validation through total synthesis, has been successfully used to determine the complete stereostructure of complex natural products with multiple stereogenic centers. nih.gov
Impact of Absolute Configuration on Chemical Reactivity
The absolute configuration of this compound can significantly influence its chemical reactivity. The spatial orientation of the hydroxyl group and the methyl groups around the chiral center can dictate the accessibility of reacting species to the molecule's functional groups. This steric hindrance can affect the rate and outcome of chemical reactions.
In reactions involving the hydroxyl group, such as esterification or etherification, the stereochemistry at C1 can influence the reaction kinetics. For example, in S N 2' reactions of cyclohex-2-enyl esters, the stereochemistry of the starting material has been shown to proceed with a specific stereochemical outcome. rsc.org The arrangement of the substituents on the cyclohexane (B81311) ring can either facilitate or hinder the approach of a nucleophile, leading to differences in reaction rates between the (R) and (S) enantiomers.
Furthermore, in reactions where the chiral center directs the stereochemical outcome of a newly formed stereocenter, the absolute configuration of the starting material is paramount. For instance, in an iridium-catalyzed allylic enolization, the formation of a new chiral carbon-fluorine bond was induced by an adjacent chiral carbon center. mdpi.com This demonstrates that the pre-existing stereochemistry of a molecule can have a profound impact on the stereoselectivity of subsequent chemical transformations.
Chemical Reactivity and Derivatization of 3,6,6 Trimethyl Cyclohex 2 Enol
Reaction Mechanisms Involving the Allylic Alcohol Moiety of 3,6,6-Trimethyl-cyclohex-2-enol
The allylic alcohol group is the primary site of reactivity in this compound. Its reactions are characterized by mechanisms that take advantage of the proximity of the hydroxyl group and the carbon-carbon double bond.
Key reaction mechanisms include:
Nucleophilic Substitution (SN2'): The allylic system is susceptible to SN2' reactions, where a nucleophile attacks the double bond at the gamma position, leading to a rearrangement of the double bond and displacement of the hydroxyl group. This concerted mechanism is a common pathway for allylic compounds. wikipedia.org
Electrophilic Addition: The double bond can undergo electrophilic addition. The regioselectivity of this reaction is influenced by the directing effect of the allylic hydroxyl group and the steric hindrance imposed by the gem-dimethyl group.
acs.orgacs.org-Sigmatropic Rearrangements: Derivatives of this compound can participate in acs.orgacs.org-sigmatropic rearrangements, such as the Claisen or Overman rearrangements. organic-chemistry.org For instance, conversion of the alcohol to an allylic trichloroacetimidate, followed by thermal or metal-catalyzed rearrangement, can yield an allylic amine with a 1,3-transposition of functionality. organic-chemistry.org
Metal-Catalyzed Reactions: Transition metals like palladium and iridium can catalyze a variety of transformations at the allylic position. For example, iridium complexes can catalyze the isomerization of the allylic alcohol, proceeding through a (π-allyl)-Ir-complex. nih.gov Palladium catalysts are known to facilitate allylic substitution reactions. organic-chemistry.org
The gem-dimethyl group at the C6 position plays a significant role in these mechanisms, often directing the stereochemical outcome and influencing the regioselectivity of reactions by creating steric hindrance on one face of the cyclohexene (B86901) ring.
Functional Group Transformations and Derivatization Strategies
The versatile reactivity of this compound allows for numerous functional group transformations and the synthesis of a wide array of derivatives.
Oxidation Reactions, Including Asymmetric Oxidation
The secondary allylic alcohol in this compound can be readily oxidized to the corresponding α,β-unsaturated ketone, 2,6,6-trimethyl-cyclohex-2-en-1-one. A variety of oxidizing agents can be employed for this transformation.
| Oxidizing Agent | Product | Notes |
| Pyridinium chlorochromate (PCC) | 2,6,6-Trimethyl-cyclohex-2-en-1-one | Mild oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. |
| Manganese dioxide (MnO₂) | 2,6,6-Trimethyl-cyclohex-2-en-1-one | Selective for the oxidation of allylic and benzylic alcohols. youtube.com |
| Chromium trioxide (CrO₃) | 2,6,6-Trimethyl-cyclohex-2-en-1-one | Jones oxidation conditions (CrO₃ in aqueous acetone/sulfuric acid). |
Asymmetric Oxidation: Asymmetric epoxidation of the allylic double bond is a powerful strategy for introducing chirality. The Sharpless asymmetric epoxidation, utilizing a titanium isopropoxide catalyst, a chiral tartrate ligand (such as diethyl tartrate, DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH), is a highly effective method for the enantioselective epoxidation of allylic alcohols. libretexts.orgyoutube.com The choice of the chiral tartrate enantiomer, (+)-DET or (-)-DET, determines the stereochemistry of the resulting epoxy alcohol. libretexts.org This method is known for its high degree of enantioselectivity and predictability. youtube.com Vanadium-catalyzed epoxidations also show excellent syn-diastereoselectivity. wikipedia.org
Reduction Reactions
The double bond of this compound can be reduced to yield the corresponding saturated alcohol, 3,6,6-trimethyl-cyclohexanol.
Catalytic Hydrogenation: This is a common method for the reduction of alkenes. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. rsc.org The choice of catalyst can influence the stereoselectivity of the reduction. Palladium nanoparticles have been shown to be effective catalysts for the hydrogenation of allylic alcohols. rsc.org Iron-catalyzed transfer hydrogenation using isopropanol (B130326) as the hydrogen donor also provides an effective method for reducing allylic alcohols. nih.govacs.org Iridium-catalyzed asymmetric hydrogenation can achieve dynamic kinetic resolution, producing chiral alcohols with high diastereoselectivity and enantioselectivity. researchgate.netacs.org
| Reagent/Catalyst | Product | Reaction Type |
| H₂/Pd-C | 3,6,6-Trimethyl-cyclohexanol | Catalytic Hydrogenation |
| H₂/PtO₂ (Adams' catalyst) | 3,6,6-Trimethyl-cyclohexanol | Catalytic Hydrogenation |
| (Cyclopentadienone)iron(0) carbonyl complex / K₂CO₃, isopropanol | 3,6,6-Trimethyl-cyclohexanol | Transfer Hydrogenation nih.govacs.org |
| Ir-N,P-ligand complex / H₂ | Chiral 3,6,6-Trimethyl-cyclohexanol | Asymmetric Hydrogenation researchgate.netacs.org |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The reaction with a carboxylic acid is often catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) in a process known as Fischer esterification. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. The reaction with more reactive acid chlorides or anhydrides is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. nih.gov Catalytic asymmetric allylic esterification has also been developed using palladium(II) catalysts. nih.gov
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.orgyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comorganic-synthesis.com For unactivated alcohols, strong bases like NaH in an aprotic solvent like THF are typically required. organic-synthesis.com
| Reaction | Reagents | Product |
| Esterification | R-COOH, H⁺ catalyst | 3,6,6-Trimethyl-cyclohex-2-enyl ester |
| Esterification | R-COCl, pyridine | 3,6,6-Trimethyl-cyclohex-2-enyl ester |
| Etherification | 1. NaH; 2. R-X | 3,6,6-Trimethyl-cyclohex-2-enyl ether |
Silylation and Other Protecting Group Strategies
The hydroxyl group of this compound often requires protection during multi-step syntheses to prevent unwanted side reactions. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and facile removal. researchgate.net
Common silylating agents include:
Trimethylsilyl chloride (TMSCl)
Triethylsilyl chloride (TESCl)
tert-Butyldimethylsilyl chloride (TBSCl or TBDMSCl)
tert-Butyldiphenylsilyl chloride (TBDPSCl)
The silylation reaction is typically carried out by treating the alcohol with the silyl chloride in the presence of a base, such as imidazole (B134444) or 2,6-lutidine, in an aprotic solvent like dimethylformamide (DMF). harvard.edu The stability of the resulting silyl ether towards acidic conditions generally increases with the steric bulk of the silyl group (TMS < TES < TBS < TBDPS). harvard.edu
Deprotection of silyl ethers is usually achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). harvard.edu
| Silylating Agent | Abbreviation | Base/Solvent |
| Trimethylsilyl chloride | TMSCl | Imidazole/DMF |
| Triethylsilyl chloride | TESCl | Imidazole/DMF |
| tert-Butyldimethylsilyl chloride | TBDMSCl or TBSCl | Imidazole/DMF |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole/DMF |
Novel methods for the silylation of allylic alcohols continue to be developed, including palladium-catalyzed silylation using disilanes and Ni/Cu-catalyzed regiodivergent silylation. organic-chemistry.orgorganic-chemistry.orgnih.gov
Rearrangement Reactions
The allylic nature of this compound and its derivatives makes them susceptible to various rearrangement reactions, which can be synthetically useful for creating new carbon-carbon or carbon-heteroatom bonds and for accessing different structural isomers.
Acid-Catalyzed Rearrangement: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates an allylic carbocation. This carbocation is resonance-stabilized and can be attacked by a nucleophile at either of the two electrophilic carbon atoms, potentially leading to a mixture of products. The gem-dimethyl group can influence the stability of the carbocation and the regiochemical outcome of the nucleophilic attack. Hot water, acting as a mild acid catalyst, has been shown to promote 1,n-rearrangements of allylic alcohols. acs.orgnih.gov
Overman Rearrangement: As mentioned previously, this is a powerful acs.orgacs.org-sigmatropic rearrangement that converts allylic alcohols into allylic amines. organic-chemistry.org The reaction proceeds via an intermediate allylic trichloroacetimidate, which rearranges upon heating or in the presence of a metal catalyst (e.g., Pd(II) or Hg(II)). organic-chemistry.orgnih.gov
Allylic Rearrangement of Silanols: Formal rearrangement reactions of allylic silanols, which can be derived from the corresponding allylic alcohols, have been reported. These can proceed through organometallic intermediates. nih.gov
These rearrangements are powerful tools in organic synthesis, allowing for the strategic relocation of functional groups within a molecule.
Electrophilic and Nucleophilic Reactions of the Cyclohexene Ring
The double bond in the cyclohexene ring of this compound is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, while direct nucleophilic attack on the double bond is uncommon, reactions involving nucleophiles can occur, often following an initial electrophilic activation of the ring or at the allylic position.
Electrophilic Addition Reactions
The trisubstituted double bond in this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts that the electrophile will add to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the more substituted carbon. The presence of the allylic hydroxyl group can also influence the stereochemical outcome of these reactions.
Common electrophilic additions to alkenes include hydrohalogenation, hydration, and halogenation. vaia.comlibretexts.org For this compound, these reactions are expected to proceed as follows:
Hydrohalogenation: Reaction with hydrogen halides (HX, where X = Cl, Br, I) would lead to the formation of a halohydrin. The proton would add to the C-2 carbon, generating a tertiary carbocation at C-3, which is then attacked by the halide anion.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, the addition of a water molecule across the double bond would result in the formation of a diol. The initial protonation would again favor the formation of a tertiary carbocation at the C-3 position.
Halogenation: The addition of halogens (X₂, where X = Cl, Br) would proceed through a cyclic halonium ion intermediate. Subsequent attack by a halide ion would result in a dihalogenated derivative. In the presence of water as a solvent, a halohydrin can be formed. vaia.com
| Reactant | Reagent | Expected Product | Reaction Type |
| This compound | HBr | 3-Bromo-2,2,5-trimethyl-cyclohexanol | Electrophilic Addition |
| This compound | H₂O, H₂SO₄ | 2,2,5-Trimethyl-cyclohexane-1,3-diol | Electrophilic Addition |
| This compound | Br₂, H₂O | 2-Bromo-3-hydroxy-2,5,5-trimethyl-cyclohexanol | Electrophilic Addition |
Nucleophilic Reactions of the Cyclohexene Ring
Direct nucleophilic attack on the electron-rich double bond of the cyclohexene ring is energetically unfavorable. However, nucleophilic reactions involving the double bond can be achieved through activation of the ring, most commonly via epoxidation.
The double bond of this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This three-membered ring is highly strained and susceptible to ring-opening by nucleophiles. The regioselectivity of the nucleophilic attack on the resulting epoxide is described by the Fürst-Plattner rule, which predicts that the nucleophile will add in a trans-diaxial fashion to the epoxide ring. wikipedia.orgresearchgate.net This stereoelectronic control is a powerful tool in the synthesis of highly functionalized cyclohexyl derivatives.
The ring-opening of the epoxide derived from this compound can be catalyzed by either acid or base. acs.orgpearson.com Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon atom of the epoxide, while under basic or neutral conditions, the attack will occur at the less sterically hindered carbon. pearson.com
| Reactant | Reagent(s) | Intermediate | Product | Reaction Type |
| This compound | m-CPBA | 3,6,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol | - | Epoxidation |
| 3,6,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol | H₂O, H⁺ | - | 2,2,5-Trimethyl-cyclohexane-1,3,4-triol | Acid-catalyzed nucleophilic ring-opening |
| 3,6,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol | CH₃O⁻, CH₃OH | - | 4-Methoxy-2,2,5-trimethyl-cyclohexane-1,3-diol | Base-catalyzed nucleophilic ring-opening |
Cycloaddition Reactions Involving the Unsaturated Ring
The double bond within the cyclohexene ring of this compound can potentially participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a powerful C-C bond-forming reaction that involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a six-membered ring. libretexts.org
In this context, this compound would act as the 2π electron component (the dienophile). The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The hydroxyl and trimethyl substituents on the cyclohexene ring of the title compound are generally considered electron-donating, which may reduce its reactivity as a dienophile in a standard Diels-Alder reaction. However, the reaction can be facilitated by using Lewis acid catalysts, which can coordinate to the hydroxyl group and increase the electrophilicity of the double bond. ucla.eduacs.org
The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on the dienophile retaining their relative stereochemistry in the product. The reaction typically proceeds via an endo transition state, which leads to a specific stereochemical arrangement in the bicyclic product.
While specific examples of Diels-Alder reactions involving this compound as the dienophile are not readily found in the literature, the general principles of this reaction suggest that it could react with electron-rich dienes, such as Danishefsky's diene, particularly under Lewis acid catalysis, to yield highly substituted bicyclic systems. researchgate.net Such reactions would provide a route to complex polycyclic architectures.
| Diene | Dienophile | Expected Product | Reaction Type |
| Butadiene | This compound | 5,8,8-Trimethyl-4a,5,6,7,8,8a-hexahydro-1-naphthalenol | [4+2] Cycloaddition (Diels-Alder) |
| Danishefsky's diene | This compound | Highly substituted bicyclo[2.2.2]octene derivative | [4+2] Cycloaddition (Diels-Alder) |
Role of 3,6,6 Trimethyl Cyclohex 2 Enol in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The utility of 3,6,6-trimethyl-cyclohex-2-enol as a foundational unit in complex synthesis stems from the reactivity of its functional groups. The hydroxyl group can act as a nucleophile, be converted into a good leaving group for substitution reactions, or serve as a directing group to influence the stereochemical outcome of reactions on the cyclohexene (B86901) ring. The double bond is amenable to a wide array of transformations, including epoxidation, dihydroxylation, and addition reactions.
A key application of this structural motif is its incorporation into larger molecular frameworks via carbon-carbon bond-forming reactions. For instance, derivatives of this compound are used in coupling reactions to build extended polyene chains. A notable example is the Stille coupling reaction, where a vinylstannane derivative of the trimethyl-cyclohexenol ring is coupled with a vinyl iodide phosphonate (B1237965). This reaction is instrumental in creating larger conjugated systems, which are characteristic of many natural products. nih.gov The table below details a specific example of such a transformation used in carotenoid synthesis.
Table 1: Example of a Stille Coupling Reaction for C-C Bond Formation
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |
|---|
This reaction demonstrates the role of the trimethyl-cyclohexenol derivative as a building block, where its carbon skeleton is strategically joined with another molecule to construct a more complex phosphonate intermediate. nih.gov
Furthermore, related structures like 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-enol are synthesized as precursors for other complex molecules, such as polycyclic ethers and furan (B31954) derivatives, highlighting the versatility of this chemical family in creating diverse molecular architectures. google.com
Intermediate in Natural Product Synthesis
The 2,6,6-trimethylcyclohexene ring is a recurring structural motif in a vast number of natural products, particularly in the terpenoid and carotenoid families. Consequently, this compound and its oxidized counterpart, 3,6,6-trimethyl-cyclohex-2-en-1-one, are pivotal intermediates in the total synthesis of these compounds.
Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms, and Vitamin A is a vital nutrient for humans, derived from carotenoids like β-carotene. The industrial synthesis of Vitamin A (retinol) and many carotenoids relies heavily on the construction of the key C₁₃ intermediate, β-ionone, which possesses the characteristic 2,6,6-trimethylcyclohexene ring. mdpi.comacs.org The synthesis of β-ionone often starts from simpler acyclic precursors like citral, which is cyclized to form the ring. mdpi.com
In laboratory and industrial syntheses of more complex carotenoids, derivatives of this compound are crucial. For example, the synthesis of carotenoids such as auroxanthin (B1253456) involves the stereoselective construction of a polyene chain attached to the trimethylcyclohexene ring. nih.gov The Stille coupling reaction mentioned previously is a specific step in a pathway toward these natural products. nih.gov The synthesis of other carotenoids has been achieved through the rearrangement of related complex polyene structures that incorporate the trimethyl-cyclohexenylidene moiety. nih.gov
Carotenoids are a subclass of terpenoids (specifically tetraterpenoids), and the utility of the 3,6,6-trimethylcyclohexene skeleton extends to other members of this vast family of natural products. Many fragrances and specialty chemicals are terpenoids containing this cyclic motif. The synthesis of these compounds often involves transformations of this compound or related intermediates. For example, terpene compounds like 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-enol are synthesized as precursors for Ambrox, a valuable fragrance ingredient, which is a diterpenoid. google.com
Synthetic Utility in Methodology Development
New synthetic reactions and catalytic systems are often tested on well-behaved and relevant substrates. Due to their importance in natural product synthesis, this compound and its corresponding ketone (3,6,6-trimethyl-cyclohex-2-en-1-one) serve as benchmark molecules for developing new synthetic methodologies, particularly for stereoselective reactions. researchgate.netorientjchem.org
The asymmetric reduction of the ketone to the alcohol is a common test reaction for new chiral catalysts. A significant area of development is the use of biocatalysts, such as enzymes, to achieve high stereoselectivity. For instance, research has focused on the enzymatic reduction of related cyclohexenone structures. In one notable system, ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) is converted into the chiral building block (4R, 6R)-actinol using a two-step enzymatic process, which is then used in carotenoid synthesis. researchgate.net
Table 2: Enzymatic Reduction for Chiral Building Block Synthesis
| Substrate | Key Enzymes | Product | Significance |
|---|---|---|---|
| Ketoisophorone | Old Yellow Enzyme (from Saccharomyces cerevisiae) | (6R)-Levodione | Stereoselective reduction of C=C bond |
This multi-enzyme system showcases the development of advanced biocatalytic methods to produce enantiomerically pure building blocks that are structurally related to this compound for natural product synthesis. researchgate.net
The principles learned from studying the synthesis of simpler analogs like (R)-cyclohexenol, through methods like asymmetric hydrosilylation or enantioselective deprotonation, are often applied to more substituted systems like this compound. researchgate.netorientjchem.org
Analytical and Spectroscopic Characterization Techniques for 3,6,6 Trimethyl Cyclohex 2 Enol and Its Derivatives
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the separation and analysis of 3,6,6-trimethyl-cyclohex-2-enol from complex mixtures, such as essential oils and synthetic reaction products.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound and its derivatives, which are often found in essential oils. researchgate.net The method's suitability stems from its ability to separate compounds based on their boiling points and interactions with the stationary phase of the GC column. For instance, in the analysis of rose essential oils, where related compounds are prevalent, GC is routinely employed to identify and quantify the various constituents. nih.govnih.govmdpi.com
The quality of rose oil is often determined by the chemical composition of its main organic components, including alcohols, hydrocarbons, and ketones. nih.gov Specialized GC techniques, such as two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS), offer enhanced separation and identification capabilities, which is particularly useful for complex mixtures where co-elution might be an issue in traditional one-dimensional GC. nih.gov The use of chiral GC columns can further allow for the separation of enantiomers, which is crucial as different stereoisomers can possess distinct biological or olfactory properties. mdpi.comresearchgate.net The NIST Chemistry WebBook provides gas chromatography data for 2-Cyclohexen-1-ol, 2,6,6-trimethyl-, a closely related isomer, including its Kovats retention index. nist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the separation, identification, and purification of terpenoids, including this compound. nih.gov This technique is particularly advantageous for compounds that are not sufficiently volatile for gas chromatography or for preparative scale separations.
In a typical HPLC analysis of terpenoids, a reversed-phase C18 column is often employed. uft-plovdiv.bg The separation is achieved using a mobile phase, which can be an isocratic mixture or a gradient of solvents. For example, a common mobile phase for terpenoid analysis is a mixture of methanol (B129727) and 0.1% formic acid in water. uft-plovdiv.bg Detection is frequently carried out using a UV detector, with wavelengths around 210 nm being common for terpenoids that lack strong chromophores. uft-plovdiv.bgresearchgate.net The method's effectiveness has been demonstrated in the analysis of various plant extracts, such as lavender, where it was used to determine the profile of terpenoid content. uft-plovdiv.bg For non-volatile terpenoids, HPLC is the preferred method, and it can be scaled up for preparative separations to isolate pure compounds for further study. sielc.comresearchgate.net
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for determining the precise chemical structure of this compound and its derivatives once they have been purified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are utilized to piece together the structure of compounds like this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.net
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (140.22 g/mol ). nih.gov The fragmentation pattern provides clues about the molecule's structure. For instance, the mass spectra of derivatives of this compound, such as 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime, exhibit characteristic fragment ions. nih.gov The identity of components in authentic rose oil samples, which contain related terpenoids, has been confirmed using GC-MS. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A band around 1640-1680 cm⁻¹ would indicate the C=C stretching of the cyclohexene (B86901) ring. C-H stretching vibrations for the alkyl and vinyl groups would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. While a specific IR spectrum for this compound is not provided in the search results, data for a related compound, (E)-1-(2,6,6-trimethyl-cyclohex-2-enyl)-but-2-en-1-one, is available and shows characteristic peaks for its functional groups.
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the stereochemical analysis of chiral compounds like this compound. The primary chiroptical techniques used for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
The stereochemical elucidation of this compound and its derivatives relies heavily on the correlation between the observed chiroptical signals and the molecule's absolute configuration and conformational preferences. In practice, this often involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.govnih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. libretexts.org For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs in the accessible UV-Vis range. frontiersin.org In this compound, the carbon-carbon double bond within the cyclohexene ring acts as the primary chromophore.
The sign and magnitude of the Cotton effects in an ECD spectrum are highly dependent on the spatial arrangement of the atoms around the chromophore. Therefore, the ECD spectrum serves as a unique fingerprint for a specific stereoisomer. The determination of the absolute configuration of a chiral molecule can often be achieved by comparing the experimentally measured ECD spectrum with the theoretical spectra of all possible stereoisomers, calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net The stereoisomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.
For molecules with multiple chromophores that are spatially close, the exciton (B1674681) chirality method can be a powerful tool for determining the absolute configuration. nih.gov This semi-empirical rule correlates the sign of the exciton couplet in the ECD spectrum with the chirality of the interacting chromophores.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. bruker.comresearchgate.net A significant advantage of VCD is that all fundamental vibrational modes of a chiral molecule are potentially VCD active, providing a rich source of stereochemical information. VCD is particularly useful for molecules that lack a strong UV-Vis chromophore. researchgate.net
The VCD spectrum provides a detailed fingerprint of the entire molecular structure, as it is sensitive to the chirality of the molecule as a whole. Similar to ECD, the absolute configuration of this compound can be determined by comparing the experimental VCD spectrum with the DFT-calculated spectra for its enantiomers. nih.gov VCD has been successfully used to determine the enantiomeric excess of chiral compounds, including those with similar structural motifs to this compound, such as camphor. rsc.org
Conformational Analysis
Illustrative Chiroptical Data
| Spectroscopic Parameter | (1R,6S)-3,6,6-trimethyl-cyclohex-2-enol (Calculated) | (1S,6R)-3,6,6-trimethyl-cyclohex-2-enol (Calculated) | Experimental Observation |
| ECD λmax (nm) / Δε (M⁻¹cm⁻¹) | +210 / +5.2 | -210 / -5.2 | The sign of the Cotton effect at ~210 nm would differentiate the enantiomers. |
| VCD νmax (cm⁻¹) / ΔA x 10⁻⁴ | 1650 / +2.5 (C=C stretch) | 1650 / -2.5 (C=C stretch) | The sign of the VCD band for the C=C stretching vibration would be opposite for the two enantiomers. |
| 1050 / -3.8 (C-O stretch) | 1050 / +3.8 (C-O stretch) | The sign of the VCD band for the C-O stretching vibration would also be opposite. |
This table demonstrates how the signs of the key ECD and VCD bands are predicted to be opposite for the two enantiomers, a principle known as the mirror-image rule in chiroptical spectroscopy. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of an unknown sample of this compound can be unambiguously determined.
Theoretical and Computational Studies of 3,6,6 Trimethyl Cyclohex 2 Enol
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3,6,6-trimethyl-cyclohex-2-enol. These calculations can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy.
While specific DFT studies on this compound are not extensively documented in the public domain, we can infer its structural parameters based on calculations performed on similar substituted cyclohexene (B86901) and cyclohexanol (B46403) systems. For instance, the C=C double bond in the cyclohexene ring is expected to be approximately 1.34 Å, while the C-C single bonds within the ring will vary slightly depending on their position relative to the double bond and substituents. The C-O bond of the alcohol group is anticipated to be around 1.43 Å.
The presence of the hydroxyl group and the π-system of the double bond are the primary determinants of the molecule's reactivity. Quantum chemical calculations can map the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. The HOMO is likely to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would indicate regions susceptible to nucleophilic attack.
The table below presents hypothetical data for key structural and electronic parameters of this compound, derived from typical values for similar functionalized cyclic molecules calculated using a B3LYP/6-31G(d) level of theory.
| Parameter | Predicted Value |
| C=C Bond Length (Å) | 1.342 |
| C-O Bond Length (Å) | 1.435 |
| O-H Bond Length (Å) | 0.967 |
| C-C-O Bond Angle (°) | 109.8 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.2 |
| Dipole Moment (Debye) | 1.85 |
Note: The data in this table is illustrative and based on general values for similar molecular structures. Actual values would require specific quantum chemical calculations for this compound.
Molecular Modeling and Dynamics Simulations
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the dynamics of the cyclohexene ring and the rotational freedom of the hydroxyl and methyl groups. The simulation would likely show that the cyclohexene ring maintains a half-chair conformation, with rapid interconversions between different envelope and twist forms.
These simulations are also crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes, which is particularly relevant for cyclic terpenoids that often exhibit biological activity. nih.gov The trajectory data from MD simulations can be analyzed to determine key intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and to calculate binding free energies.
The stability of the molecule's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation would exhibit a low and converging RMSD value. The root-mean-square fluctuation (RMSF) of individual atoms can also be calculated to identify the more flexible regions of the molecule.
Conformational Analysis and Energetics
The conformational landscape of this compound is primarily dictated by the stereochemistry of the substituents on the cyclohexene ring. The ring itself adopts a pseudo-chair or half-chair conformation to alleviate steric strain. The hydroxyl group at the C1 position and the methyl group at the C3 position can exist in either axial or equatorial (or pseudo-axial and pseudo-equatorial) orientations.
Based on the principles of conformational analysis of substituted cyclohexanes, substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org For this compound, the large gem-dimethyl groups at the C6 position will significantly influence the conformational preference of the rest of the ring.
The relative energies of the different conformers can be calculated using computational methods. It is expected that the conformer with the hydroxyl group in a pseudo-equatorial orientation would be lower in energy compared to the one with a pseudo-axial hydroxyl group. The presence of the double bond flattens the ring at one side, which alters the classic chair-boat energy differences seen in saturated cyclohexanes.
The following table illustrates the hypothetical relative energies of the possible major conformers of this compound.
| Conformer | Relative Energy (kcal/mol) |
| 1-OH (pseudo-equatorial), 3-CH3 (pseudo-equatorial) | 0.0 (most stable) |
| 1-OH (pseudo-axial), 3-CH3 (pseudo-equatorial) | 1.5 |
| 1-OH (pseudo-equatorial), 3-CH3 (pseudo-axial) | 2.1 |
| 1-OH (pseudo-axial), 3-CH3 (pseudo-axial) | 4.0 |
Note: This data is hypothetical and intended to illustrate the expected energetic trends based on established principles of conformational analysis.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include studying reactions such as oxidation of the alcohol, electrophilic addition to the double bond, or rearrangement reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway. For example, the acid-catalyzed dehydration of this compound could proceed through different pathways leading to various isomeric products. Computational studies could predict the most likely product by comparing the activation energies for the formation of different carbocation intermediates and the subsequent elimination products.
While specific computational studies on the reaction mechanisms of this compound are not prevalent, the methodologies have been successfully applied to a wide range of organic reactions, including those involving substituted cyclic systems. nih.gov Such studies would provide valuable insights into the reactivity of this compound and could guide synthetic chemists in designing new reactions or optimizing existing ones.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical manufacturing necessitates the development of new synthetic pathways to 3,6,6-trimethyl-cyclohex-2-enol. Future research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.
A significant area of development is the use of biocatalysis. Enzymatic reactions offer high selectivity under mild conditions. For instance, the two-step enzymatic asymmetric reduction of ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) to produce (4R, 6R)-actinol showcases a sustainable approach. researchgate.net This process utilizes an old yellow enzyme from Saccharomyces cerevisiae for the initial reduction, followed by a reductase from Corynebacterium aquaticum. researchgate.net Similar biocatalytic strategies, potentially using engineered enzymes, could be designed for the stereoselective synthesis of this compound from readily available precursors like 2,6,6-trimethyl-2-cyclohexen-1-one. google.comthegoodscentscompany.com
Furthermore, methods developed for analogous structures like (R)-cyclohexenol are being considered. These include the enantioselective deprotonation of cyclohexene (B86901) oxide with chiral lithium amides and the asymmetric hydrosilylation of 2-cyclohexen-1-one, which can achieve high yields and enantiomeric excesses. researchgate.net Adapting these catalytic systems to the substituted framework of this compound is a promising direction for producing specific stereoisomers.
Exploration of New Reactivity Profiles and Catalytic Applications
The inherent reactivity of the allylic alcohol moiety in this compound presents numerous opportunities for novel transformations. Modern organometallic catalysis offers a powerful toolkit for this exploration. Iridium-catalyzed allylic substitution, for example, has proven effective for the enantioselective allylation of related silyl (B83357) enol ethers like 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. mdpi.com Investigating the behavior of this compound in similar iridium-catalyzed reactions could lead to the synthesis of complex chiral molecules. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control. mdpi.com
The double bond and hydroxyl group also allow for a range of other reactions. Future studies may focus on diastereoselective epoxidation, dihydroxylation, or metathesis reactions to build molecular complexity. The development of catalysts that can control the regioselectivity and stereoselectivity of these transformations when applied to the sterically hindered environment of this compound is a key research challenge.
Advanced Stereochemical Control in Synthesis
The presence of a stereocenter at the carbon bearing the hydroxyl group means that this compound can exist as different stereoisomers. Controlling the absolute and relative stereochemistry during its synthesis is crucial for applications where specific three-dimensional arrangements are required, such as in pharmaceuticals or fragrances.
Advanced strategies for achieving this control are an active area of research. Organocatalysis, for example, has shown success in cascade reactions that form highly substituted cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.org A cascade double Michael reaction between curcumin (B1669340) and 2-arylidene-1,3-indandiones, catalyzed by quinine, yields multicyclic structures with high stereocontrol. beilstein-journals.org Exploring similar cascade strategies that could lead to the chiral cyclohexenol (B1201834) core is a promising frontier.
Additionally, asymmetric synthesis methods reviewed for the parent (R)-cyclohexenol, such as enantioselective hydroboration of 1,3-cyclohexadiene (B119728) derivatives, provide a blueprint for future work. researchgate.net Applying these established chiral boron reagents to a substituted diene precursor for this compound could provide a direct and highly enantioselective synthetic route.
Potential Applications in Advanced Materials Science and Chemical Biology
The unique structure of this compound makes it an interesting candidate for incorporation into new materials and for use as a tool in chemical biology.
In materials science, the hydroxyl group can serve as a point for polymerization or for grafting onto surfaces to modify their properties. The cyclohexene ring provides a rigid, bulky structure that could be used to synthesize polymers with specific thermal or mechanical properties. The allylic nature of the alcohol also allows for cross-linking reactions, which could be exploited in the development of novel thermosetting resins or hydrogels.
In chemical biology, the compound serves as a synthetic building block for more complex natural products or biologically active molecules. chemicalbook.com Given that related structures like damascones (e.g., (E)-1-(2,6,6-trimethyl-cyclohex-2-enyl)-but-2-en-1-one) are known fragrance compounds, this compound could be a precursor or intermediate in the synthesis of new scent molecules. chemicalbook.com Its presence in natural sources like Houttuynia cordata suggests it may have inherent biological activity worth investigating. nih.gov Future research could involve synthesizing derivatives and screening them for various biological activities, potentially leading to new therapeutic leads or agricultural chemicals.
Q & A
Q. What are the recommended methods for synthesizing 3,6,6-Trimethyl-cyclohex-2-enol in laboratory settings?
- Methodological Answer : Synthesis of this compound may involve acid-catalyzed cyclization of precursor ketones or oxidation-reduction sequences. For example, structurally analogous compounds like 3,6,6-Trimethyl-2-cyclohexenethione (CAS 38693-71-9) are synthesized via thionation of ketones using Lawesson’s reagent . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) and validate intermediates via TLC or GC-MS.
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Detect methyl groups (δ 0.8–1.2 ppm) and olefinic protons (δ 5.2–5.8 ppm) based on similar cyclohexanol derivatives .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguity, as demonstrated for bicyclic analogs .
| Technique | Key Spectral Features | Reference |
|---|---|---|
| ¹H NMR | Methyl signals (δ 0.8–1.2), olefinic protons | |
| IR | O-H stretch (~3200 cm⁻¹), C=C (~1650 cm⁻¹) |
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : While specific toxicity data is limited, structurally related cyclohexenols (e.g., (Z)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one) require:
- Ventilation : Use fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data for this compound across studies?
- Methodological Answer :
- Cross-validation : Replicate measurements using orthogonal techniques (e.g., NMR vs. X-ray).
- Isomer analysis : Check for cis/trans or enantiomeric impurities via chiral HPLC .
- Literature review frameworks : Systematically assess methodological biases using protocols outlined in .
Q. What experimental strategies are effective in studying the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
Q. How does the solvent environment influence the stability and reactivity of this compound in catalytic processes?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. For example:
- Polar aprotic solvents (e.g., THF, Class 2 ): Stabilize carbocation intermediates in acid-catalyzed reactions.
- Non-polar solvents (e.g., toluene, Class 2 ): Favor hydrophobic interactions in Diels-Alder reactions.
Q. What methodologies are recommended for tracking degradation products of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 4–8 weeks.
- Analytical tools : Use LC-MS to identify oxidation products (e.g., epoxides) and quantify degradation kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity assessment : Verify sample purity via elemental analysis or DSC.
- Solvent recrystallization : Test solubility in graded ethanol/water mixtures to resolve conflicting solubility claims .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
